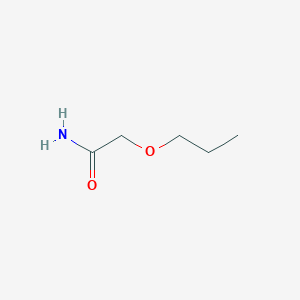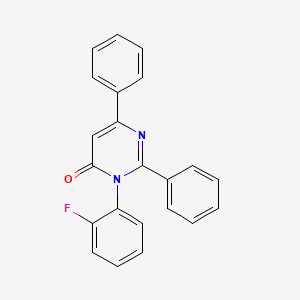
2-Propoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propoxyacetamide is an organic compound with the molecular formula C₅H₁₁NO₂ It is a member of the amide family, characterized by the presence of an acetamide group attached to a propoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Propoxyacetamide can be synthesized through several methods. One common approach involves the reaction of propylamine with acetic anhydride, followed by the introduction of a propoxy group. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C, and may require a catalyst such as sulfuric acid to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the continuous flow method, where reactants are fed into a reactor at a controlled rate. This method ensures consistent product quality and higher yields. The reaction is typically carried out in a solvent such as ethanol or methanol to enhance the solubility of the reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding amine, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; often requires a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propoxyacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its amide functionality.
Industry: Used in the production of polymers and resins, where its amide group can participate in polymerization reactions.
Mécanisme D'action
The mechanism by which 2-Propoxyacetamide exerts its effects depends on its application. In chemical reactions, its amide group can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, it may interact with enzymes or proteins, modifying their activity or stability. The propoxy group can influence the compound’s solubility and reactivity, making it a versatile molecule in different contexts.
Comparaison Avec Des Composés Similaires
Acetamide (C₂H₅NO): A simpler amide with fewer applications due to its lack of additional functional groups.
Propionamide (C₃H₇NO): Similar to acetamide but with a longer carbon chain, offering slightly different reactivity.
Butyramide (C₄H₉NO): Another simple amide with limited applications compared to 2-Propoxyacetamide.
Propriétés
Numéro CAS |
5774-73-2 |
|---|---|
Formule moléculaire |
C5H11NO2 |
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
2-propoxyacetamide |
InChI |
InChI=1S/C5H11NO2/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H2,6,7) |
Clé InChI |
JWDAQACFBLXJBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)



![[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12920571.png)
![4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12920572.png)

![methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920582.png)



![6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12920606.png)


